molecular formula C11H18N2O5 B1337297 (S)-2-(3-((tert-Butoxycarbonyl)amino)-2-oxopyrrolidin-1-yl)acetic acid CAS No. 79839-26-2

(S)-2-(3-((tert-Butoxycarbonyl)amino)-2-oxopyrrolidin-1-yl)acetic acid

Cat. No. B1337297
CAS RN: 79839-26-2
M. Wt: 258.27 g/mol
InChI Key: UYBMLDXQOFMMED-ZETCQYMHSA-N
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Description

“(S)-2-(3-((tert-Butoxycarbonyl)amino)-2-oxopyrrolidin-1-yl)acetic acid” is a compound that contains a tert-butoxycarbonyl (Boc) group . The Boc group is a common protecting group used in organic synthesis. It is particularly used for the protection of amines, preventing them from reacting during certain chemical reactions .


Synthesis Analysis

The synthesis of compounds containing the Boc group can be achieved through various methods. One such method involves the use of oxalyl chloride for the selective deprotection of the Boc group from a structurally diverse set of compounds . This method is mild and can be performed under room temperature conditions, with yields up to 90% . Another method for the direct introduction of the Boc group into a variety of organic compounds has been developed using flow microreactor systems .


Molecular Structure Analysis

The molecular structure of “(S)-2-(3-((tert-Butoxycarbonyl)amino)-2-oxopyrrolidin-1-yl)acetic acid” is characterized by the presence of a Boc group, which consists of a carbonyl (C=O) group and a tert-butyl group (C(CH3)3) attached to an oxygen atom . The compound also contains an amino group (NH2) and a carboxylic acid group (COOH).


Chemical Reactions Analysis

The Boc group in “(S)-2-(3-((tert-Butoxycarbonyl)amino)-2-oxopyrrolidin-1-yl)acetic acid” can undergo various chemical reactions. One notable reaction is its deprotection using oxalyl chloride . This reaction involves the removal of the Boc group, leaving behind the amine group .

Scientific Research Applications

  • Synthesis of Aldehyde Building Blocks : This compound is used in the synthesis of aldehyde building blocks protected as acid-labile N-Boc N,O-acetals. These building blocks are crucial for the combinatorial solid-phase synthesis of peptide isosteres. The synthesis involves facile steps and yields aldehydes under various acidic conditions. This application is significant for developing novel peptides and related compounds (Groth & Meldal, 2001).

  • Divergent and Solvent Dependent Reactions : It is involved in divergent and solvent-dependent reactions with enamines. These reactions lead to the synthesis of various compounds like 2-(1-N-boc-hydrazono-ethyl)-4-pyrrolidin-1-yl-but-3-enoic acid ethyl ester and 1-amino-pyrroles, demonstrating its versatility in organic synthesis (Rossi et al., 2007).

  • Nonaqueous Determination of the Tert‐Butyloxycarbonyl Group : The tert-butyloxycarbonyl group, a key component of this compound, is used for quantitative cleavage from N-blocked amino acids and peptides. This method is rapid, simple, and plays a critical role in the analysis and determination of amino acid derivatives (Ehrlich-Rogozinski, 1974).

  • Synthesis of Amino Acid-Based Polyacetylenes : This compound is utilized in the synthesis of novel amino acid-derived acetylene monomers, which are essential in the study of the properties of polymers formed from these monomers. Such polymers have specific rotations and conformational properties, making them important in material science (Gao, Sanda, & Masuda, 2003).

  • Improved Selectivity in Removal of the Tert.-Butyloxycarbonyl Group : It plays a role in improving the selectivity of the removal of the tert-butyloxycarbonyl group from amino acids. This has implications in peptide synthesis, where selective deprotection is often required (Bodanszky & Bodanszky, 2009).

  • Activation of Carboxylic Acids : The compound is relevant in the activation of carboxylic acids as their active esters, leading to efficient formation of amides or peptides. This application is critical in peptide synthesis and the study of amino acid derivatives (Basel & Hassner, 2002).

properties

IUPAC Name

2-[(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O5/c1-11(2,3)18-10(17)12-7-4-5-13(9(7)16)6-8(14)15/h7H,4-6H2,1-3H3,(H,12,17)(H,14,15)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYBMLDXQOFMMED-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCN(C1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50443488
Record name {(3S)-3-[(tert-Butoxycarbonyl)amino]-2-oxopyrrolidin-1-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(3-((tert-Butoxycarbonyl)amino)-2-oxopyrrolidin-1-yl)acetic acid

CAS RN

79839-26-2
Record name {(3S)-3-[(tert-Butoxycarbonyl)amino]-2-oxopyrrolidin-1-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(3-N-Boc-amino-2-oxo-pyrrolidin-1-yl)-acetic acid
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